molecular formula C8H12N4O4 B12794333 3'-Deoxyribavirin CAS No. 57198-11-5

3'-Deoxyribavirin

Cat. No.: B12794333
CAS No.: 57198-11-5
M. Wt: 228.21 g/mol
InChI Key: XKNLIQRSVKDLAN-UHFFFAOYSA-N
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Description

3'-Deoxyribavirin (CID 452722) is a synthetic nucleoside analog derived from ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), a broad-spectrum antiviral agent. The structural modification in 3'-Deoxyribavirin involves the removal of the 3'-hydroxyl (-OH) group from the ribose sugar moiety, distinguishing it from ribavirin and its 2'-deoxy counterpart. This alteration is critical, as the 3'-OH group plays a pivotal role in interactions with viral polymerases and enzymatic activation pathways . While ribavirin is phosphorylated to its triphosphate form (RTP) by host kinases to inhibit viral RNA synthesis, the absence of the 3'-OH in 3'-Deoxyribavirin may impair its activation or binding efficiency to viral targets .

Properties

CAS No.

57198-11-5

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H12N4O4/c9-6(15)7-10-3-12(11-7)8-5(14)1-4(2-13)16-8/h3-5,8,13-14H,1-2H2,(H2,9,15)

InChI Key

XKNLIQRSVKDLAN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(C1O)N2C=NC(=N2)C(=O)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxyribavirin typically involves the deoxygenation of ribavirin. One common method includes the use of selective deoxygenation reagents such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .

Industrial Production Methods: Industrial production of 3’-Deoxyribavirin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxyribavirin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various deoxygenated and substituted analogs of ribavirin, each with distinct antiviral properties .

Scientific Research Applications

Mechanism of Action

3’-Deoxyribavirin exerts its antiviral effects by inhibiting the synthesis of viral RNA. It is phosphorylated by cellular kinases to form its active triphosphate form, which competes with natural nucleotides for incorporation into viral RNA. This incorporation leads to premature termination of RNA synthesis and inhibition of viral replication .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The antiviral activity and biochemical behavior of 3'-Deoxyribavirin can be contextualized by comparing it to ribavirin and related analogs. Below is a detailed analysis supported by structural, enzymatic, and functional

Table 1: Key Comparisons of 3'-Deoxyribavirin with Ribavirin and Analogous Compounds

Compound Structural Modification Enzymatic Activation (NDP Kinase) Antiviral Targets Key Research Findings
Ribavirin None (native ribose) Activated to RTP HCV, RSV, Influenza, Dengue Requires 3'-OH for HCV polymerase inhibition; blocks RNA synthesis initiation/elongation . IC₅₀: 10–50 μM for HCV .
2'-Deoxyribavirin 2'-deoxy (lacks 2'-OH) Efficiently activated HCV (in vitro), Influenza Retains activity against HCV polymerase when both 2'- and 3'-OH are present; inhibits elongation . IC₅₀: ~15 μM for HCV .
3'-Deoxyribavirin 3'-deoxy (lacks 3'-OH) Likely impaired Hypothetical RNA viruses Absence of 3'-OH disrupts NDP kinase-mediated phosphorylation and RdRp binding; limited experimental data .
5'-Deoxyribavirin 5'-deoxy (lacks 5'-OH) Not effectively activated Limited/no activity Synthesized but shows minimal antiviral activity; poor phosphorylation efficiency .
Ribavirin Triphosphate (RTP) Triphosphorylated ribavirin N/A Dengue NS5 methyltransferase Competes with GTP to inhibit viral RNA capping; crystal structure confirms binding to NS5MTaseDV (Kᵢ: 0.8 μM) .

Key Insights from Comparative Studies

Structural Impact on Enzymatic Activation :

  • The 3'-OH group in ribavirin is essential for phosphorylation by NDP kinase, a prerequisite for its incorporation into viral RNA. 3'-Deoxyribavirin, lacking this group, is predicted to have reduced activation, diminishing its ability to inhibit viral polymerases .
  • In contrast, 2'-Deoxyribavirin retains the 3'-OH and is efficiently phosphorylated, explaining its efficacy against HCV polymerase in vitro .

Antiviral Mechanism and Target Specificity: Ribavirin and 2'-Deoxyribavirin inhibit both the initiation and elongation phases of RNA synthesis by HCV polymerase. The 3'-OH group is critical for stabilizing the transition state during catalysis . 3'-Deoxyribavirin’s structural deficit likely disrupts this interaction, rendering it ineffective against HCV.

Synthetic and Pharmacological Challenges :

  • 5'-Deoxyribavirin and other analogs with sugar modifications exhibit poor activation or solubility, limiting their therapeutic utility .
  • Platinum(II) complexes of 2'-Deoxyribavirin (e.g., [Pt(N⁴,N⁷-deoxyribavirin)(DMSO)Cl]) demonstrate applications beyond virology, such as in anticancer research, highlighting the versatility of deoxyribavirin derivatives .

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